D-Tagatose

Description

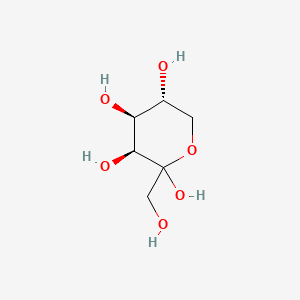

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OEXCPVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-81-0 | |

| Record name | D-tagatose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of D-Tagatose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a rare monosaccharide, has garnered significant interest in the food and pharmaceutical industries due to its unique properties as a low-calorie sweetener with prebiotic effects. This technical guide provides an in-depth exploration of the discovery of this compound, from its initial chemical synthesis to its isolation from natural sources. It further details its presence and concentration in various natural products and outlines the key experimental methodologies that have been pivotal in its characterization and quantification.

The Genesis of this compound: A Historical Perspective

The journey of this compound began not with a natural discovery, but through chemical transformation. In the late 19th century, Dutch chemists Cornelis Adriaan Lobry van Troostenburg de Bruyn and Willem Alberda van Ekenstein were investigating the action of weak bases on sugars. Their work led to the discovery of a reversible isomerization and epimerization reaction, now famously known as the Lobry de Bruyn-Alberda van Ekenstein transformation [1]. This reaction demonstrated that under alkaline conditions, an aldose sugar could be converted into a ketose, and vice versa, through an enediol intermediate[1][2]. It was through this fundamental chemical principle that the synthesis of this compound from D-galactose was first achieved in 1897[3].

While chemically synthesized, the existence of this compound in nature remained unknown for over half a century. The breakthrough came in 1949 when Hirst and his colleagues successfully isolated this compound from the gum of the tree Sterculia setigera[4]. This was the first documented instance of this compound being identified from a natural source, marking a pivotal moment in the history of this rare sugar.

The development of this compound as a commercially viable sweetener is largely credited to the work of Gilbert Levin . In 1988, Levin patented an inventive and cost-effective method for producing this compound, which was crucial for its potential application in the food industry[5]. His work was initially linked to his development of a nutrient broth for detecting potential microbial life on Mars during the Viking missions[6][7][8][9].

Below is a diagram illustrating the key milestones in the discovery and development of this compound.

Natural Sources and Quantitative Analysis of this compound

This compound is found in nature, albeit in small quantities. Its presence has been identified in a variety of fruits and dairy products. The concentrations, however, are generally low, contributing to its classification as a "rare sugar."

This compound in Fruits

Qualitative analyses have confirmed the presence of this compound in several fruits, including apples, oranges, pineapples, raisins, and dates. However, precise quantitative data for many of these sources remain limited in publicly available literature. The development of sensitive analytical methods is crucial for accurately determining the concentration of this compound in these complex food matrices.

This compound in Dairy Products

The most well-documented natural sources of this compound are dairy products. The heat treatment of milk, such as in sterilization and powdering processes, can induce the isomerization of lactose to form small amounts of this compound.

| Natural Source | Concentration Range (ppm) | Reference(s) |

| Sterilized Cow's Milk | 2 - 800 | |

| Milk Powder | up to 800 | |

| Yogurt | ~29 |

Key Experimental Protocols

The discovery, characterization, and quantification of this compound have been underpinned by a variety of experimental techniques. This section details the methodologies for some of the key experiments.

Chemical Synthesis: The Lobry de Bruyn-Alberda van Ekenstein Transformation

This reaction is fundamental to the initial synthesis of this compound and remains relevant in some commercial production processes.

Objective: To isomerize D-galactose to this compound under alkaline conditions.

Materials:

-

D-galactose

-

Calcium hydroxide (Ca(OH)₂) or other suitable base

-

Deionized water

-

Acid for neutralization (e.g., sulfuric acid)

Protocol:

-

Prepare an aqueous solution of D-galactose.

-

Add a catalytic amount of a base, such as calcium hydroxide, to raise the pH of the solution. The reaction is typically carried out under mild alkaline conditions[2][3].

-

Heat the reaction mixture. The temperature and reaction time will influence the equilibrium between D-galactose, this compound, and other epimers.

-

Monitor the reaction progress using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion is achieved, cool the reaction mixture and neutralize it with an acid to stop the isomerization.

-

The resulting mixture will contain this compound, unreacted D-galactose, and other sugar isomers. Further purification steps, such as chromatography, are required to isolate pure this compound.

Isolation from Natural Sources: Sterculia setigera Gum

The first successful isolation of this compound from a natural source was a landmark achievement. While the original detailed protocol from Hirst et al. (1949) requires access to the specific publication, a general methodology for isolating monosaccharides from plant gums can be outlined.

Objective: To hydrolyze the polysaccharide gum from Sterculia setigera and isolate this compound.

Materials:

-

Dried gum from Sterculia setigera

-

Dilute acid (e.g., sulfuric acid or hydrochloric acid) for hydrolysis

-

Neutralizing agent (e.g., barium carbonate)

-

Solvents for extraction and crystallization (e.g., ethanol, methanol)

-

Chromatography apparatus (e.g., column chromatography with a suitable resin)

Protocol:

-

The crude gum is first purified to remove extraneous plant material.

-

The purified gum is then subjected to acid hydrolysis to break down the complex polysaccharides into their constituent monosaccharides. This typically involves heating the gum in a dilute acid solution for a specific period.

-

After hydrolysis, the solution is neutralized.

-

The mixture of monosaccharides is then separated using chromatographic techniques. In the mid-20th century, this would have likely involved column chromatography with adsorbents like charcoal or cellulose.

-

Fractions are collected and analyzed for the presence of different sugars.

-

The fractions identified as containing this compound are pooled, concentrated, and then crystallized to obtain the pure compound. The identity and purity of the isolated this compound would then be confirmed by determining its physical properties (e.g., melting point, optical rotation) and by forming crystalline derivatives.

Analytical Methods for Quantification

Accurate quantification of this compound in various matrices is essential for research and quality control. Several analytical techniques are employed for this purpose.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of sugars.

Instrumentation:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

A carbohydrate analysis column (e.g., an amino-propyl bonded silica column).

Mobile Phase:

-

Typically, a mixture of acetonitrile and water is used as the mobile phase. The exact ratio can be optimized for the specific separation.

Sample Preparation:

-

For liquid samples (e.g., fruit juice, milk), a simple dilution and filtration step may be sufficient.

-

For solid samples, an extraction step is required to dissolve the sugars. This may involve homogenization in a suitable solvent, followed by centrifugation and filtration.

-

A deproteinization step may be necessary for samples with high protein content (e.g., dairy products) to prevent column fouling.

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations[10].

3.3.2. Gas Chromatography (GC)

GC is another powerful technique for sugar analysis, but it requires derivatization of the non-volatile sugars.

Protocol:

-

Derivatization: The hydroxyl groups of the sugars are converted to more volatile derivatives, typically by silylation (e.g., using trimethylsilyl ethers) or acetylation.

-

Injection: The derivatized sample is injected into the GC system.

-

Separation: The separation is achieved on a capillary column with a suitable stationary phase.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

-

Quantification: Similar to HPLC, quantification is based on a calibration curve prepared from derivatized standards.

3.3.3. Capillary Electrophoresis (CE)

CE offers high resolution and rapid analysis times for charged or derivatized sugars[11].

3.3.4. Spectrophotometric Methods

Colorimetric methods can be used for the rapid quantification of this compound, often based on its reaction with specific reagents to produce a colored product that can be measured using a spectrophotometer[11].

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the analysis of this compound in a fruit sample, from sample preparation to final quantification.

Conclusion

The story of this compound is a fascinating journey from a laboratory curiosity to a promising functional food ingredient. Its discovery, rooted in fundamental organic chemistry, and its subsequent identification in nature have paved the way for its modern applications. The development of robust analytical methods has been, and will continue to be, essential for accurately determining its presence in natural sources and for ensuring the quality of this compound-containing products. This guide provides a foundational understanding of the key historical and technical aspects of this compound discovery and analysis, serving as a valuable resource for professionals in the fields of food science, nutrition, and drug development.

References

- 1. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Gilbert Levin - Wikipedia [en.wikipedia.org]

- 6. coleparmer.com [coleparmer.com]

- 7. pages.jh.edu [pages.jh.edu]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Modern Myths Concerning Life on Mars - Gilbert V. Levin [electroneubio.secyt.gov.ar]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. researchgate.net [researchgate.net]

The Physicochemical Landscape of D-Tagatose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a C-4 epimer of D-fructose.[1] It is found in small quantities in some fruits, cacao, and dairy products.[1] Recognized for its sucrose-like sweetness (approximately 92% that of sucrose) and significantly lower caloric value (1.5 kcal/g), this compound is gaining prominence as a functional food ingredient and a potential therapeutic agent.[1] Its unique metabolic and physicochemical properties make it a subject of intensive research and development in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their assessment, and a visualization of its metabolic pathways.

Core Physicochemical Properties of this compound

The functional utility of this compound in various applications is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below, with detailed experimental methodologies provided in the subsequent section.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 133-137 °C | |

| Solubility in Water (at 20-21°C) | 58 g/100 mL (58% w/w) | [2][3] |

| Solubility in Ethanol (at 22°C) | 0.02 g/100 mL | |

| Specific Optical Rotation [α]D²⁰ | -4° to -5.6° (1% aqueous solution) | |

| Hygroscopicity | Low / Non-hygroscopic | [3] |

| pH Stability | Stable in the range of pH 3-7 | [3] |

| Sweetness (relative to sucrose) | ~92% | [1] |

| Caloric Value | 1.5 kcal/g | [1] |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is paramount in research and development. This section outlines detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature of 25°C.

-

Heat the sample from 25°C to 200°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. This temperature represents the melting point of this compound.[4][5]

Solubility Determination

Principle: The equilibrium solubility of a compound in a solvent is determined by preparing a saturated solution at a specific temperature and quantifying the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water or ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or a spectrophotometric method.[6][7]

-

-

Calculation: Calculate the solubility in g/100 mL or other appropriate units, taking into account the dilution factor.

Measurement of Specific Optical Rotation by Polarimetry

Principle: Optical rotation is the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral substance. The specific rotation is a standardized measure of this property.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a certified sucrose solution.

-

Blank Measurement: Fill the polarimeter tube (typically 100 mm) with the solvent (e.g., deionized water) and take a blank reading.

-

Sample Preparation: Accurately prepare a 1% (w/v) solution of this compound in deionized water. Ensure the sample is completely dissolved and the solution is free of air bubbles.

-

Sample Measurement:

-

Rinse the polarimeter tube with the sample solution.

-

Fill the tube with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the tube in the polarimeter and measure the optical rotation at a constant temperature (20°C) using the sodium D-line (589 nm).

-

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.[8][9][10]

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

Principle: The stability of this compound under various conditions (e.g., pH, temperature) can be assessed by monitoring its concentration over time using a stability-indicating HPLC method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, and 9).

-

Stress Conditions: Store the prepared solutions at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours, and then weekly or monthly), withdraw an aliquot from each solution.

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: A suitable column for sugar analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index (RI) detector.

-

Column Temperature: 35°C.

-

-

Procedure: Inject the samples onto the HPLC system and record the chromatograms.

-

-

Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The formation of any new peaks suggests the presence of degradation products.[11][12][13]

Determination of Hygroscopicity

Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. It can be determined by measuring the weight gain of a sample exposed to a controlled high-humidity environment.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of anhydrous this compound into a pre-weighed container.

-

Controlled Humidity Environment: Place the sample in a desiccator containing a saturated salt solution that maintains a constant high relative humidity (e.g., a saturated solution of potassium chloride provides approximately 84% RH at 20°C).

-

Equilibration and Measurement: Store the desiccator at a constant temperature. At regular intervals, remove the sample and quickly weigh it. Continue until a constant weight is achieved, indicating that equilibrium has been reached.

-

Calculation: The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: [(Final Weight - Initial Weight) / Initial Weight] × 100.[14]

Signaling Pathways and Metabolic Fate

This compound is primarily metabolized in the liver via a pathway that shares similarities with fructose metabolism. A key feature of its metabolism is the phosphorylation to this compound-1-phosphate by fructokinase.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmadekho.com [pharmadekho.com]

- 3. researchgate.net [researchgate.net]

- 4. sfu.ca [sfu.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Method of Analysis for Sucrose (Refined Sugar) | Pharmaguideline [pharmaguideline.com]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. pharmastate.academy [pharmastate.academy]

- 11. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectralabsci.com [spectralabsci.com]

- 13. agronomy.emu.ee [agronomy.emu.ee]

- 14. Approved Methods of Analysis [cerealsgrains.org]

An In-depth Technical Guide to D-Tagatose: CAS Number, Chemical Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Tagatose, a rare sugar with significant potential in the food and pharmaceutical industries. This document details its chemical identity, physicochemical properties, production methodologies, analytical procedures, and its metabolic fate and physiological effects.

Chemical Identification and Structure

This compound is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose at the C-4 position.[1] Its low caloric value and sweetness profile, comparable to sucrose, make it a subject of extensive research for applications in functional foods and therapeutics.[1][2]

-

CAS Number : 87-81-0[3]

-

IUPAC Name : (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one[2]

-

Synonyms : D-lyxo-Hexulose[2]

Chemical Structure:

Caption: Chemical structure of this compound in its open-chain form.

Physicochemical Properties

This compound exhibits a range of physicochemical properties that are advantageous for its use as a sugar substitute and functional ingredient.

| Property | Value | Reference(s) |

| Appearance | White, crystalline powder | [1] |

| Sweetness | 92% as sweet as sucrose | [1][2] |

| Caloric Value | 1.5 kcal/g | [1] |

| Melting Point | 133-137 °C | [4] |

| Solubility in Water | 160 g/100 mL at 20°C | |

| Solubility in Ethanol | 0.02 g/100 mL at 22°C | |

| Specific Rotation | [α]²⁰D: -4 to -5.6° (1% aqueous solution) | |

| Glycemic Index | 3 | [2] |

Experimental Protocols

The biosynthesis of this compound is a prominent area of research, with enzymatic conversion being a preferred method due to its specificity and milder reaction conditions compared to chemical synthesis.[1] A common approach involves the isomerization of D-galactose using L-arabinose isomerase (L-AI).[1][5]

Objective: To produce this compound from D-galactose using a thermostable L-arabinose isomerase.

Materials and Methods:

-

Enzyme: Immobilized thermostable L-arabinose isomerase (e.g., Gali152).[6]

-

Substrate: D-galactose solution (e.g., 100 g/L).[6]

-

Temperature: 60-65°C.[6]

-

Activator: Manganese ions may be added to enhance the reaction.[6]

-

Bioreactor: Packed-bed bioreactor for continuous production.[6]

Protocol:

-

A solution of D-galactose is prepared in the appropriate buffer.

-

The immobilized L-arabinose isomerase is packed into a bioreactor column.

-

The D-galactose solution is passed through the bioreactor at a controlled flow rate.

-

The temperature and pH of the system are maintained at the optimal conditions for the enzyme (60-65°C and pH 8.0).[6]

-

The product stream is collected, and the concentration of this compound is determined using analytical methods such as HPLC.

-

Under these conditions, a conversion yield of approximately 46% can be achieved.[6]

References

- 1. Advances in Biological Production of this compound: A Comprehensive Overview | MDPI [mdpi.com]

- 2. Tagatose - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foodstandards.gov.au [foodstandards.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of D-Tagatose in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie sweetener with potential therapeutic applications in metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in humans. It delves into its unique metabolism and pharmacokinetics, its multifaceted effects on glycemic control, its role as a prebiotic in modulating the gut microbiota, and its impact on lipid metabolism and body weight. This document synthesizes quantitative data from key clinical trials, outlines detailed experimental protocols for investigating its biological effects, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a monosaccharide that is approximately 90-92% as sweet as sucrose but with only about 38% of the calories.[1][2] It is found in small quantities in some fruits and dairy products and can be commercially produced by the isomerization of D-galactose derived from lactose.[2][3] In 2001, this compound was granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration.[2] Beyond its use as a sugar substitute, emerging research has highlighted its potential as a functional food ingredient and a therapeutic agent for managing conditions such as type 2 diabetes and obesity.[2][4] This guide aims to provide a detailed technical examination of the molecular and physiological mechanisms that underpin the biological effects of this compound in humans.

Metabolism and Pharmacokinetics

The physiological effects of this compound are largely dictated by its unique metabolic fate. Unlike sucrose or glucose, this compound is only partially absorbed in the small intestine.

2.1 Absorption

Approximately 15-25% of ingested this compound is absorbed in the small intestine.[5][6] This limited absorption is a key factor contributing to its low caloric value. The primary mechanism of absorption is thought to be via the glucose transporter type 5 (GLUT5), which is also responsible for fructose transport.[7][8] this compound does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).[7][8]

2.2 Metabolism

The absorbed fraction of this compound is transported to the liver, where it is metabolized in a pathway similar to that of fructose, albeit at a slower rate.[1][5] The initial step involves phosphorylation by fructokinase to form this compound-1-phosphate.[1] This intermediate then enters the glycolytic pathway.[9]

2.3 Excretion and Fermentation

The majority of ingested this compound (approximately 75-85%) passes unabsorbed into the large intestine.[5] Here, it is fermented by the resident gut microbiota into short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[1][10] These SCFAs are then absorbed by the colonocytes and contribute to the total energy derived from this compound.

Experimental Workflow: Investigating this compound Pharmacokinetics

Figure 1: Experimental workflow for a human pharmacokinetic study of this compound.

Mechanism of Action on Glycemic Control

This compound exerts its antihyperglycemic effects through a combination of mechanisms that affect carbohydrate digestion, absorption, and hepatic glucose metabolism.

3.1 Inhibition of Intestinal Disaccharidases

This compound acts as a competitive inhibitor of intestinal α-glucosidases, particularly sucrase and maltase.[1][5] By blocking the enzymatic hydrolysis of sucrose and maltose in the small intestine, this compound reduces the rate and amount of glucose and fructose available for absorption, thereby blunting postprandial glycemic excursions.[5]

3.2 Modulation of Hepatic Glucose Metabolism

The absorbed this compound influences glucose homeostasis in the liver through two primary pathways:

-

Inhibition of Glycogenolysis: this compound-1-phosphate, the metabolite of this compound, competitively inhibits glycogen phosphorylase, the key enzyme responsible for glycogen breakdown.[1][5] This inhibition leads to a reduction in hepatic glucose output.

-

Promotion of Glycogen Synthesis: this compound-1-phosphate also promotes the activity of glucokinase, which phosphorylates glucose to glucose-6-phosphate.[1][5] This increase in glucose-6-phosphate allosterically activates glycogen synthase, leading to enhanced glycogen synthesis and storage in the liver.[1]

3.3 Stimulation of GLP-1 Secretion

The presence of unabsorbed this compound in the distal small intestine and colon stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][4] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glycemic control.[11] The exact mechanism of this compound-induced GLP-1 secretion is not fully elucidated but may involve the activation of sweet taste receptors (T1R2/T1R3) or other signaling pathways in L-cells.[1][4]

Signaling Pathway: this compound and Hepatic Glucose Metabolism

Figure 2: Signaling pathway of this compound in hepatic glucose metabolism.

Impact on Gut Microbiota

The fermentation of unabsorbed this compound in the colon has a significant impact on the composition and function of the gut microbiota, leading to prebiotic effects.

4.1 Modulation of Gut Microbiota Composition

Studies have shown that this compound consumption can selectively promote the growth of beneficial gut bacteria, particularly Lactobacillus species.[1][10] This shift in the microbial community structure can contribute to a healthier gut environment.

4.2 Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, with a notable increase in butyrate.[1][10] Butyrate serves as the primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-proliferative effects in the colon.

Effects on Lipid Metabolism and Body Weight

Clinical studies have suggested that this compound may have beneficial effects on lipid profiles and body weight.

5.1 Lipid Metabolism

Some studies have reported that this compound supplementation can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in total and low-density lipoprotein (LDL) cholesterol.[5][12] The mechanisms underlying these effects are not fully understood but may be related to the modulation of hepatic lipid metabolism and the effects of SCFAs.

5.2 Body Weight

Several clinical trials have observed a reduction in body weight in subjects consuming this compound.[5][13] This effect is likely due to a combination of factors, including its low caloric value, potential effects on satiety through GLP-1 secretion, and modulation of the gut microbiota.

Quantitative Data from Human Clinical Trials

The following tables summarize the quantitative data from key human clinical trials investigating the effects of this compound.

Table 1: Effects of this compound on Glycemic Control

| Study | Participant Population | This compound Dose | Duration | Change in HbA1c | Change in Fasting Blood Glucose | Reference |

| Ensor et al., 2015 | Type 2 Diabetes | 15 g, 3x/day | 10 months | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo after 6 months | [12] |

| Donner et al., 1999 | Type 2 Diabetes | 75 g (acute dose) | Acute | N/A | Attenuated post-glucose load rise | [5] |

| Guerrero-Wyss et al., 2018 (Review) | Type 2 Diabetes | 15 g, 3x/day | 2, 6, and 10 months | Significant reduction at all time points | Reduction at 3 and 6 months (7.5g dose) | [3][5] |

Table 2: Effects of this compound on Lipid Profile and Body Weight

| Study | Participant Population | This compound Dose | Duration | Change in HDL-C | Change in LDL-C | Change in Total Cholesterol | Change in Body Weight | Reference |

| Ensor et al., 2015 | Type 2 Diabetes | 15 g, 3x/day | 10 months | No significant change vs. placebo | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | Not reported | [12] |

| Guerrero-Wyss et al., 2018 (Review) | Type 2 Diabetes | 15 g, 3x/day | 12 months | Progressive increase | Not reported | Not reported | Decrease from 108.4 kg to 103.3 kg | [5] |

Detailed Experimental Protocols

7.1 In Vitro Intestinal Disaccharidase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the activity of intestinal sucrase and maltase.

-

Materials:

-

Rat intestinal acetone powder (source of disaccharidases)

-

Sucrose and maltose solutions (substrates)

-

This compound solutions of varying concentrations

-

Glucose oxidase-peroxidase reagent

-

Phosphate buffer (pH 6.8)

-

-

Protocol:

-

Prepare a homogenate of the rat intestinal acetone powder in phosphate buffer.

-

Pre-incubate the intestinal homogenate with different concentrations of this compound for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the sucrose or maltose substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Measure the amount of glucose produced using the glucose oxidase-peroxidase reagent and a spectrophotometer.

-

Calculate the percentage inhibition of disaccharidase activity at each this compound concentration.

-

7.2 In Vitro Hepatic Glycogen Phosphorylase Inhibition Assay

-

Objective: To assess the inhibitory potential of this compound-1-phosphate on hepatic glycogen phosphorylase activity.

-

Materials:

-

Purified rabbit liver glycogen phosphorylase a

-

Glycogen solution

-

Glucose-1-phosphate (substrate)

-

This compound-1-phosphate solutions of varying concentrations

-

Malachite green reagent for phosphate detection

-

HEPES buffer (pH 7.2)

-

-

Protocol:

-

Pre-incubate the glycogen phosphorylase a with varying concentrations of this compound-1-phosphate for 15 minutes at 37°C in a 96-well plate.

-

Initiate the reaction by adding a solution containing glycogen and glucose-1-phosphate.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a microplate reader.

-

Determine the IC50 value of this compound-1-phosphate for glycogen phosphorylase inhibition.

-

7.3 In Vitro GLP-1 Secretion Assay

-

Objective: To measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

-

Materials:

-

STC-1 or GLUTag cell line (murine enteroendocrine cell lines)

-

DMEM culture medium

-

This compound solutions of varying concentrations

-

Positive control (e.g., phorbol myristate acetate)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

-

Protocol:

-

Culture the STC-1 or GLUTag cells to confluency in 24-well plates.

-

Wash the cells with a serum-free medium and pre-incubate for 2 hours.

-

Replace the medium with solutions containing different concentrations of this compound, a positive control, or a vehicle control, all containing a DPP-IV inhibitor.

-

Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

-

Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

-

Conclusion

This compound exhibits a complex and multifaceted mechanism of action that contributes to its beneficial effects on human health. Its limited absorption and subsequent fermentation in the colon are central to its low caloric value and prebiotic properties. The antihyperglycemic effects of this compound are a result of a coordinated interplay of inhibiting carbohydrate digestion, modulating hepatic glucose metabolism, and stimulating incretin hormone secretion. Furthermore, its potential to improve lipid profiles and promote weight loss makes it a promising functional food ingredient and a potential therapeutic agent for the management of metabolic disorders. Further research is warranted to fully elucidate the molecular details of its interactions with cellular targets and to explore its long-term effects in diverse populations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Effects of Natural Putative Secretagogues of Glucagon-Like Peptide-1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and this compound, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Biological Production of this compound: A Comprehensive Overview [mdpi.com]

- 10. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]

- 11. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-Tagatose: Metabolic Pathway and Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose, that has garnered significant interest as a low-calorie, functional sweetener. With sweetness comparable to sucrose but a caloric value of only 1.5 kcal/g, its utility extends beyond simple sugar replacement. This technical guide provides a comprehensive overview of the absorption, metabolic fate, and physiological effects of this compound. We detail its limited absorption in the small intestine, its subsequent hepatic metabolism via a pathway analogous to fructose, and the significant fermentation of the unabsorbed fraction by the colonic microbiota. This document synthesizes quantitative data from key clinical and preclinical studies, outlines detailed experimental protocols for its analysis, and provides visual representations of its metabolic and experimental workflows to support further research and development.

Absorption in the Gastrointestinal Tract

Unlike common monosaccharides such as glucose and fructose, this compound is only partially absorbed in the small intestine. The majority of ingested this compound transits to the large intestine.

Limited Small Intestine Absorption

Studies in humans and animal models consistently show that only about 20-25% of orally ingested this compound is absorbed in the small intestine. The remaining 75-80% passes into the colon. This incomplete absorption is the primary reason for its low caloric value. The mechanism of absorption is believed to be passive diffusion, which is significantly slower than the carrier-mediated transport utilized by glucose and fructose. This limited absorption also contributes to its low glycemic index.

Hepatic Metabolism of Absorbed this compound

The fraction of this compound that is absorbed is transported via the portal vein to the liver, where it is the primary site of metabolism. The metabolic pathway is analogous to that of D-fructose, though it proceeds at a slower rate.

Phosphorylation by Fructokinase

The initial step in hepatic metabolism is the phosphorylation of this compound to this compound-1-phosphate (T1P). This reaction is catalyzed by fructokinase (ketohexokinase, KHK), the same enzyme that phosphorylates fructose.

Cleavage by Aldolase B

This compound-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. These two intermediates are common to the glycolysis pathway. D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter glycolysis for energy production or be utilized for gluconeogenesis or glycogen synthesis.

Glycogen Synthesis and Regulation

The accumulation of this compound-1-phosphate in the liver has been shown to modulate glucose metabolism. T1P promotes the activity of glucokinase, leading to increased phosphorylation of glucose and subsequent activation of glycogen synthase, which shunts glucose towards glycogen storage. Furthermore, T1P inhibits glycogen phosphorylase, the enzyme responsible for glycogenolysis, thereby preventing the breakdown of stored glycogen. This dual action contributes to the hypoglycemic effect of this compound by enhancing hepatic glucose uptake and storage. In rat studies, high dietary levels of this compound led to significant increases in liver glycogen content, a primary cause of observed hepatomegaly, which was reversible and not associated with histopathological changes.

Caption: Hepatic metabolism of this compound following absorption.

Metabolism by Gut Microbiota

The ~80% of this compound that is not absorbed in the small intestine becomes a substrate for fermentation by the colonic microbiota.

Fermentation and SCFA Production

Gut bacteria metabolize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. Studies in pigs have shown that adaptation to a this compound diet increases the capacity of the hindgut microbiota to degrade it, shifting the SCFA profile. In unadapted pigs, acetic acid was the major fermentation product, whereas in adapted pigs, the production of butyric and valeric acids was significantly increased. Human studies have also confirmed that this compound consumption can increase the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties.

Prebiotic Effect

By serving as a substrate for beneficial bacteria, this compound exhibits prebiotic properties. A study in healthy men and women demonstrated that consumption of 12.5 g/day of this compound resulted in a significant increase in fecal lactobacilli in men. This modulation of the gut microbiota composition may contribute to the overall health benefits associated with this compound consumption.

Caption: Fermentation of unabsorbed this compound by colonic microbiota.

Summary of Quantitative Data

The physiological effects of this compound have been quantified in numerous studies. The following tables summarize key findings on its pharmacokinetics, impact on glycemic control and lipid profiles, and its fermentation products.

Table 1: Pharmacokinetic and Metabolic Parameters of this compound

| Parameter | Value | Species | Comments |

|---|---|---|---|

| Small Intestinal Absorption | 20-25% | Human, Rat, Pig | The majority of ingested this compound is not absorbed. |

| Caloric Value | 1.5 kcal/g | Human | Significantly lower than sucrose (4.0 kcal/g). |

| Glycemic Index | 3 | Human | Very low compared to glucose (100). |

| Hepatic Metabolism Rate | ~50% of Fructose | In vitro (hepatocytes) | this compound-1-phosphate is cleaved at about half the rate of fructose-1-phosphate. |

Table 2: Effects on Glycemic Control in Type 2 Diabetes Patients (Phase 3 Clinical Trial)

| Parameter | This compound (15g TID) | Placebo | Duration | Result |

|---|---|---|---|---|

| Change in HbA1c (%) | ||||

| Baseline < 7.5% | Significant Reduction | No Significant Change | 6, 8, 10 months | This compound significantly lowered HbA1c. |

| Baseline > 7.5% | Significant Reduction | No Significant Change | 10 months | This compound significantly lowered HbA1c. |

| Fasting Blood Glucose | Significant Reduction | No Significant Change | 6 months | this compound lowered fasting blood glucose. |

Table 3: Effects on Lipid Profiles in Type 2 Diabetes Patients (Phase 3 Clinical Trial)

| Parameter | This compound (15g TID) | Placebo | Duration | Result |

|---|---|---|---|---|

| Total Cholesterol | Significant Reduction | No Significant Change | 4-10 months | This compound significantly lowered total cholesterol. |

| LDL Cholesterol | Significant Reduction | No Significant Change | 4-10 months | This compound significantly lowered LDL cholesterol. |

| HDL Cholesterol | No Significant Change | No Significant Change | 10 months | No significant effect observed in this trial. |

| Triglycerides | No Significant Change | No Significant Change | 10 months | No significant effect observed in this trial. |

Table 4: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation

| SCFA | Unadapted Microbiota (%) | Adapted Microbiota (%) | Species | Comments |

|---|---|---|---|---|

| Acetic Acid | ~51% (Sucrose Control) -> ~30% | Decreased | Pig | Percentage of total SCFAs. |

| Propionic Acid | ~23% (Sucrose Control) -> ~26% | Unaffected | Pig | Percentage of total SCFAs. |

| Butyric Acid | ~18% (Sucrose Control) -> ~31% | Increased | Pig | Percentage of total SCFAs. |

| Valeric Acid | ~3.4% (Sucrose Control) -> ~9.0% | Increased | Pig | Percentage of total SCFAs. |

| Butyrate | N/A | Increased Production | Human | Confirmed increase in butyrate production in vivo and in vitro. |

Experimental Protocols

Detailed and robust methodologies are critical for the accurate study of this compound metabolism. Below are representative protocols for clinical efficacy assessment and analytical quantification.

Protocol: Phase 3 Clinical Trial for Efficacy and Safety Assessment

This protocol is based on the design of trial NCT00451477, which evaluated this compound for glycemic control in subjects with Type 2 Diabetes.

-

1. Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.

-

2. Subject Recruitment:

-

Inclusion Criteria: Subjects with Type 2 diabetes, managed by diet and exercise alone. Baseline HbA1c stratified into two groups (<7.5% and ≥7.5%).

-

Exclusion Criteria: Use of other anti-diabetic medications.

-

-

3. Run-in Period (8 weeks):

-

Subjects participate in a run-in period to stabilize diet and exercise regimens.

-

Diabetes education is provided.

-

Baseline measurements are taken at the screening visit and at the end of the run-in period (Visit 2).

-

-

4. Randomization and Treatment:

-

Subjects are randomized in a 1:1 ratio to one of two treatment arms:

-

This compound Group: 15 g this compound, taken three times daily (TID) as an oral solution.

-

Placebo Group: Placebo control.

-

-

Treatment duration: Up to 10 months.

-

-

5. Data Collection and Monitoring:

-

Clinic visits are scheduled every 2 months.

-

Primary Efficacy Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.

-

Secondary Efficacy Endpoints: Change in fasting blood glucose, insulin levels, and lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides).

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), and physical examinations at each visit.

-

-

6. Sample Analysis:

-

Blood samples are collected at each visit for immediate analysis of glucose and for later analysis of HbA1c, insulin, and lipids at a central laboratory.

-

-

7. Statistical Analysis:

-

Efficacy analyses are conducted on the Intent-to-Treat (ITT) and Per-Protocol (PP) populations.

-

Changes from baseline between the this compound and placebo groups are compared using appropriate statistical models (e.g., ANCOVA).

-

Caption: Workflow of a phase 3 clinical trial for this compound.

Protocol: Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugars. While specific protocols may vary, the following provides a foundational methodology.

-

1. Sample Preparation (Plasma/Serum):

-

Collect whole blood in appropriate tubes (e.g., EDTA for plasma, SST for serum).

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma/serum.

-

To deproteinize, add a solvent such as acetonitrile or perchloric acid to the plasma/serum sample (e.g., in a 3:1 ratio), vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

2. Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.

-

Column: A column suitable for carbohydrate analysis, such as an aminopropyl-silane bonded column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm) or a ligand-exchange column (e.g., Aminex HPX-87 series).

-

-

3. Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used for aminopropyl columns (e.g., 80:20 v/v). For ligand-exchange columns, deionized water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C to ensure reproducible retention times.

-

Detector Temperature: Maintained at a stable temperature, typically 35-40°C for an RI detector.

-

-

4. Calibration and Quantification:

-

Prepare a series of this compound standards of known concentrations in a matrix that mimics the prepared biological sample.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

-

5. Method Validation:

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Conclusion

This compound presents a multifaceted metabolic profile characterized by low intestinal absorption, hepatic metabolism that favorably modulates glycogen storage, and significant colonic fermentation that yields beneficial SCFAs. Clinical data robustly support its efficacy in improving glycemic control and lipid profiles in individuals with type 2 diabetes. The detailed metabolic pathways and experimental frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of this unique functional sugar. Future research should focus on elucidating the specific kinetic parameters of human enzymes involved in its metabolism and further characterizing its long-term effects on the gut microbiome and host health.

A Technical Guide to the Enzymatic Synthesis of D-Tagatose from D-Galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a rare hexoketose sugar, has garnered significant attention as a low-calorie, prebiotic sweetener with potential applications in the food and pharmaceutical industries. Its production through the enzymatic isomerization of D-galactose offers a highly specific and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of this compound. It details the key enzymes, reaction kinetics, and process parameters, with a focus on practical application for research and development. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and includes visualizations of the enzymatic process and experimental workflows to facilitate a comprehensive understanding of this biotransformation.

Introduction

This compound is a naturally occurring monosaccharide with a sweetness profile similar to sucrose but with only one-third of the caloric value.[1] Beyond its utility as a sugar substitute, this compound exhibits beneficial physiological effects, including prebiotic properties and a low glycemic index, making it a molecule of interest for drug development and functional food formulation.[1] The most promising and widely studied method for this compound production is the enzymatic isomerization of D-galactose, a readily available substrate that can be derived from lactose, a byproduct of the dairy industry.[2][3] This bioconversion is primarily catalyzed by L-arabinose isomerase (L-AI, EC 5.3.1.4), an enzyme that naturally interconverts L-arabinose and L-ribulose but also exhibits activity on D-galactose.[1][4]

This guide will explore the various facets of this enzymatic synthesis, from the selection and characterization of L-arabinose isomerases to the optimization of reaction conditions and the implementation of different biocatalytic systems, including free enzymes, immobilized enzymes, and whole-cell biocatalysts.

The Key Enzyme: L-Arabinose Isomerase

L-arabinose isomerase (L-AI) is the cornerstone of the enzymatic synthesis of this compound from D-galactose. These enzymes are found in a variety of microorganisms, and their properties can vary significantly depending on the source.

Microbial Sources and Characteristics

L-AIs have been isolated and characterized from numerous bacteria, including species of Geobacillus, Lactobacillus, Bacillus, Thermoanaerobacter, and Escherichia coli.[5][6][7] Thermostable L-AIs, isolated from thermophilic or hyperthermophilic organisms, are of particular industrial interest as they allow the reaction to be carried out at elevated temperatures.[5] Higher temperatures can increase the equilibrium conversion of galactose to tagatose and reduce the risk of microbial contamination.[4]

Role of Metal Ions

The activity and stability of many L-arabinose isomerases are dependent on the presence of divalent metal ions.[8] Manganese (Mn²⁺) and Cobalt (Co²⁺) are the most commonly reported essential cofactors that enhance both the catalytic activity and thermostability of the enzyme.[1][9] The optimal concentration of these metal ions typically ranges from 1 mM to 5 mM.[10][11] However, the requirement for metal ions, particularly cobalt, can be a drawback for food and pharmaceutical applications, leading to research into metal-independent L-AIs.[1][5]

Quantitative Data on this compound Synthesis

The efficiency of the enzymatic conversion of D-galactose to this compound is influenced by several factors, including the enzyme source, reaction temperature, pH, and the biocatalytic system employed. The following tables summarize key quantitative data from various studies to provide a comparative overview.

| Enzyme Source | Biocatalyst Type | Substrate Conc. (g/L) | Temp. (°C) | pH | Metal Ion (mM) | Conversion Yield (%) | This compound Titer (g/L) | Reference |

| Thermoanaerobacter mathranii | Immobilized Enzyme | 300 (30%) | 65 | - | - | 42 | - | [8] |

| Escherichia coli (mutant L-AI) | Immobilized Whole-Cell | 250 | 60 | 6.5 | 5 (Mn²⁺) | - | 129.43 | [10] |

| Klebsiella pneumoniae | Recombinant E. coli Cells | 100 | 50 | 8.0 | 1 (Mn²⁺) | 33.5 | 33.5 | [6][11] |

| Thermotoga maritima | Immobilized Enzyme | 18 | 80 | - | - | - | - | [12] |

| Bifidobacterium adolescentis | Purified Enzyme | 18 (100 mM) | 55 | 6.5 | 6 (MnCl₂) | 56.7 | - | [2] |

| Geobacillus thermodenitrificans | Immobilized Enzyme | 100 | 60 | 8.0 | - | - | 58 | [1] |

| Bacillus amyloliquefaciens | Purified Enzyme | 100 | 45 | 7.5 | None | 47.2 | 47.2 | [13] |

| Lactobacillus plantarum | Immobilized Cells | - | 50 | 7.0 | 5 (Mn²⁺) | 38 | - | [14] |

| Arthrobacter sp. 22c | Purified Enzyme | - | 50 | 7.0-8.0 | None | 30 | - | [15] |

| Enzyme Source | Kinetic Parameter | Value | Substrate | Reference |

| Pseudomonas aeruginosa PAO1 (Phosphoglucose Isomerase) | K_m | 1029 mM | D-galactose | [16] |

| Pseudomonas aeruginosa PAO1 (Phosphoglucose Isomerase) | V_max | 5.95 U/mg | D-galactose | [16] |

| Bacillus amyloliquefaciens | K_m | 251.6 mM | D-galactose | [13] |

| Bacillus amyloliquefaciens | K_m | 92.8 mM | L-arabinose | [13] |

| Bacillus amyloliquefaciens | k_cat/K_m | 2.34 mM⁻¹ min⁻¹ | D-galactose | [13] |

| Bacillus amyloliquefaciens | k_cat/K_m | 46.85 mM⁻¹ min⁻¹ | L-arabinose | [13] |

| Arthrobacter sp. 22c | K_m | 119 mM | D-galactose | [15] |

| Arthrobacter sp. 22c | V_max | 0.31 U/mg | D-galactose | [15] |

| Arthrobacter sp. 22c | k_cat/K_m | 0.14 mM⁻¹ min⁻¹ | D-galactose | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

L-Arabinose Isomerase Activity Assay

The activity of L-arabinose isomerase is typically determined by measuring the amount of this compound produced from D-galactose over a specific time.

Materials:

-

50 mM Phosphate buffer (pH 8.0) or other suitable buffer

-

50 mM D-galactose solution

-

1 mM MnCl₂ (or other metal cofactor)

-

Enzyme solution (cell lysate or purified enzyme)

-

Cysteine-carbazole-sulfuric acid reagent for colorimetric determination

Procedure:

-

Prepare a reaction mixture containing 50 mM D-galactose and 1 mM MnCl₂ in 50 mM phosphate buffer (pH 8.0).[6]

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).[6]

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10 minutes).[6]

-

Terminate the reaction by heating the mixture (e.g., 100°C for 5-10 minutes).[8][15]

-

Quantify the this compound produced using the cysteine-carbazole method or by HPLC.[6][8]

-

One unit of activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.[6]

Purification of Recombinant L-Arabinose Isomerase

Purification of the enzyme is often necessary for its characterization and for use as a free-enzyme biocatalyst. A common method involves the expression of a His-tagged recombinant enzyme in E. coli followed by affinity chromatography.

Materials:

-

E. coli cells expressing the His-tagged L-arabinose isomerase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Washing buffer (e.g., 50 mM Tris-HCl, 100 mM imidazole, pH 7.4)[3]

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM imidazole, pH 7.4)[3]

-

Ni-NTA affinity chromatography column

-

Dialysis membrane (10 kDa molecular weight cutoff)

Procedure:

-

Harvest the E. coli cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Equilibrate the Ni-NTA column with binding buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with washing buffer to remove non-specifically bound proteins.[3]

-

Elute the His-tagged L-arabinose isomerase with elution buffer.[3]

-

Desalt and exchange the buffer of the purified enzyme solution using dialysis.[3]

-

Analyze the purity of the enzyme by SDS-PAGE.[3]

Whole-Cell Biocatalysis

Using whole cells as biocatalysts can be more cost-effective as it eliminates the need for enzyme purification.

Materials:

-

Recombinant E. coli or other microbial cells overexpressing L-arabinose isomerase

-

D-galactose substrate solution (e.g., 100-250 g/L)

-

Buffer (e.g., 10 mM acetate buffer, pH 6.5)

-

MnSO₄ or other metal salt

Procedure:

-

Cultivate the microbial cells to a desired cell density.

-

Harvest the cells by centrifugation and wash with buffer.

-

Prepare the reaction mixture containing the D-galactose substrate and metal cofactor in the appropriate buffer.[10]

-

Add a specific concentration of the wet cell mass to the reaction mixture (e.g., 100 g/L).[17]

-

Incubate the reaction at the optimal temperature (e.g., 60°C) with agitation.[10]

-

Monitor the production of this compound over time by taking samples and analyzing them by HPLC.

-

The reaction can be run in batch or fed-batch mode.

Immobilization of L-Arabinose Isomerase (Whole-Cell Entrapment in Calcium Alginate)

Immobilization can enhance the stability and reusability of the biocatalyst.

Materials:

-

Sodium alginate solution (e.g., 1.8-3.5% w/v)

-

Calcium chloride (CaCl₂) solution (e.g., 0.1-3.0% w/v)[4][10][18]

-

Whole cells expressing L-arabinose isomerase

-

Acetate buffer (e.g., 10 mM, pH 6.5)

Procedure:

-

Dissolve sodium alginate in the buffer to the desired concentration.[10]

-

Suspend the harvested whole cells in the sodium alginate solution and mix thoroughly.[10]

-

Extrude the cell-alginate mixture dropwise into the CaCl₂ solution using a syringe.[10] This will form insoluble calcium alginate beads with the cells entrapped inside.

-

Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 7 hours).[18]

-

Wash the immobilized cell beads with buffer and store them at 4°C until use.[10]

-

The immobilized cells can be used in repeated batch reactions for this compound production.

Analytical Method: HPLC for this compound and D-Galactose Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of sugars.

Instrumentation:

-

HPLC system with a Refractive Index (RI) detector[13]

-

Amino-based column (e.g., Asahipak NH2P-50 4E)[13]

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)[13]

-

Flow Rate: 1 mL/min[13]

-

Column Temperature: 35°C[13]

-

Detector: RI detector

Procedure:

-

Prepare standard solutions of D-galactose and this compound of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Dilute the reaction samples appropriately.

-

Filter the diluted samples through a 0.22 µm filter.

-

Inject the samples into the HPLC system.

-

Identify and quantify the peaks for D-galactose and this compound by comparing their retention times and peak areas to the standards.

Visualizations

Enzymatic Reaction and Experimental Workflows

Caption: Overall workflow for the enzymatic production of this compound.

Caption: The core enzymatic isomerization of D-galactose to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Expression and Characterization of L-Arabinose Isomerase and Its Enzymatic Recycling of the Expired Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alginate immobilization of recombinant Escherichia coli whole cells harboring L-arabinose isomerase for L-ribulose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Creation of metal-independent hyperthermophilic L-arabinose isomerase by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 15. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of fermentation conditions for production of l‐arabinose isomerase of Lactobacillus plantarum WU14 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

The Influence of D-Tagatose on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tagatose, a naturally occurring monosaccharide and functional sweetener, is gaining significant attention for its prebiotic properties and its potential to modulate the gut microbiota. With only 15-20% of ingested this compound absorbed in the small intestine, a substantial portion reaches the colon where it is fermented by the resident microflora[1]. This selective fermentation leads to notable shifts in the composition and metabolic output of the gut microbiome, including an increase in beneficial bacteria and the production of health-promoting short-chain fatty acids (SCFAs). This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on the gut microbiota, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Modulation of Gut Microbiota Composition

This compound consumption has been shown to selectively stimulate the growth of beneficial gut bacteria, particularly species of the genus Lactobacillus. This prebiotic effect has been observed in both in vivo and in vitro studies.

Quantitative Impact on Bacterial Genera

The administration of this compound has demonstrated a significant impact on the abundance of specific bacterial taxa. The following table summarizes the key quantitative findings from human and animal studies.

| Study Type | Organism | Dosage | Duration | Key Findings | Reference |

| Human Clinical Trial | Healthy Men and Women | 12.5 g/day | 2 weeks | Increased fecal Lactobacillus in men. | [2][3] |

| Animal Study (Mice) | Loperamide-induced constipated Kunming mice | Medium and high doses | Not specified | Restored changes in gut microbiota caused by constipation; decreased Bacteroidetes by 14.01% compared to the model group. | [4][5] |

| In Vitro Fermentation | Human Fecal Slurries | Not specified | Not specified | Increased Lactobacillus. | [2][3] |

| In Vitro Fermentation | Pig Intestinal Contents | Not specified | Not specified | Higher population of this compound-degrading bacteria in adapted pigs. | [6] |

Stimulation of Short-Chain Fatty Acid Production

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, primarily butyrate, but also acetate and propionate. These molecules are crucial for maintaining gut health and have systemic effects on the host.

Quantitative Analysis of SCFA Production

Multiple studies have quantified the increase in SCFA production following this compound consumption. The table below presents a summary of these findings.

| Study Type | Model | This compound Dose | Key Findings on SCFA Production | Reference |

| Human Clinical Trial | Healthy Men and Women | 7.5 g/day and 12.5 g/day | Increased butyrate production at both doses. | [2][3] |

| In Vitro Fermentation | Human Fecal Slurries | Not specified | Increased butyrate production. | [2][3] |

| In Vitro Model of Large Intestine | Not applicable | Not specified | Increased butyrate production. | [2][3] |

| Animal Study (Pigs) | Pigs fed a this compound diet | 100 g/kg of diet replaced sucrose | Increased concentrations of propionate, butyrate, and valerate in the cecum and proximal colon. | [7] |

| In Vitro Fermentation | Pig Intestinal Contents (adapted vs. unadapted) | Not specified | Unadapted: major product was acetic acid. Adapted: significantly more butyric and valeric acids produced. | [6] |

Experimental Methodologies

A variety of experimental designs have been employed to investigate the effects of this compound on the gut microbiota. Understanding these protocols is essential for interpreting the data and designing future studies.

Human Clinical Trial Protocol: Randomized, Placebo-Controlled, Crossover Design

A robust methodology for assessing the in vivo effects of this compound in humans involves a randomized, placebo-controlled, double-blind, crossover design.

-

Participants: Healthy adult volunteers.

-

Intervention: Consumption of a food product (e.g., raspberry jam) containing a specified dose of this compound (e.g., 7.5 g or 12.5 g), a positive control (e.g., fructo-oligosaccharides), and a negative control (e.g., sucrose) for a defined period (e.g., 2 weeks).[2][3]

-

Washout Period: A period between interventions to minimize carryover effects.

-

Sample Collection: Fecal samples are collected at the end of each treatment period for microbiota and SCFA analysis.

-

Microbiota Analysis: Fecal microbiota composition is typically analyzed using techniques such as 16S rRNA gene sequencing.

-

SCFA Analysis: Fecal SCFA concentrations are measured using methods like gas chromatography.

Caption: Workflow of a randomized crossover clinical trial.

In Vitro Fermentation Protocol

In vitro fermentation models are crucial for mechanistic studies of this compound's effects on the gut microbiota.

-

Inoculum: Fresh fecal slurries from healthy human donors or intestinal contents from animal models.

-

Substrates: this compound, positive controls (e.g., fructo-oligosaccharides), and negative controls (e.g., sucrose) are added to the fermentation medium.

-

Incubation: The slurries are incubated under anaerobic conditions that mimic the colonic environment.

-

Analysis: Samples are collected at various time points to measure changes in microbial populations (e.g., via quantitative PCR or sequencing) and SCFA production (e.g., via HPLC or GC).

Caption: Protocol for in vitro fecal fermentation analysis.

Signaling and Metabolic Pathways

This compound exerts its effects through direct fermentation by gut microbes and subsequent interactions of the resulting metabolites with the host.

Microbial Catabolism of this compound

Certain gut bacteria can utilize this compound as a carbon source. The tagatose-6-phosphate pathway is a key metabolic route for the degradation of this compound in some microorganisms, including lactic acid bacteria.[8]

References

- 1. prebioticassociation.org [prebioticassociation.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]

- 4. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro fermentation pattern of this compound is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a gene cluster for this compound utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Potential of D-Tagatose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring monosaccharide and stereoisomer of fructose, has garnered significant scientific interest for its potential as a prebiotic agent. This technical guide provides an in-depth analysis of the prebiotic properties of this compound, focusing on its metabolic fate, impact on the gut microbiota, and the subsequent production of beneficial short-chain fatty acids (SCFAs). Detailed experimental methodologies from key studies are presented, alongside a quantitative summary of its effects. Furthermore, this guide employs data visualization to illustrate the metabolic and signaling pathways associated with this compound, offering a comprehensive resource for researchers and professionals in the field of gut health and drug development.

Introduction